molecular formula C24H35N5O11 B3415438 Ibritumomab CAS No. 206181-63-7

Ibritumomab

Numéro de catalogue B3415438
Numéro CAS: 206181-63-7
Poids moléculaire: 569.6 g/mol
Clé InChI: RTQWWZBSTRGEAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ibritumomab is a monoclonal antibody used in combination with other medicines to treat non-Hodgkin’s lymphoma (NHL). It targets white blood cells in the body. When ibritumomab is attached to a radioactive chemical, the radiation is delivered directly to the tumor .


Synthesis Analysis

The manufacture of bulk ibritumomab tiuxetan begins with the chemical reaction of ibritumomab with the heterobifunctional reagent MX-DTPA, a derivative of diethylenetriaminepentaacetic acid (DTPA) .


Molecular Structure Analysis

Ibritumomab tiuxetan uses the monoclonal mouse IgG1 antibody ibritumomab in conjunction with the chelator tiuxetan, to which a radioactive isotope (either yttrium-90 or indium-111) is added .


Chemical Reactions Analysis

A typical patient dose range of Ibritumomab is 777–1,110 MBq (21–30 mCi), with a maximum administered activity of 1,184 MBq (32 mCi). Ibritumomab tiuxetan is provided as a solution containing 3.2 mg of the immunoconjugate (the linker-chelator tiuxetan covalently attached to the murine antibody ibritumomab) in 2 mL of saline solution .

Applications De Recherche Scientifique

Radioimmunotherapy for Non-Hodgkin's Lymphoma

Ibritumomab tiuxetan is primarily used in radioimmunotherapy (RIT) for B-cell non-Hodgkin's lymphoma (NHL). It combines an anti-CD20 monoclonal antibody with a radioactive isotope, efficiently delivering radiation directly to tumor sites while minimizing normal tissue toxicity. This approach is particularly effective in patients with relapsed or refractory low-grade, follicular NHL, and as consolidation therapy post-chemotherapy in untreated follicular NHL (Wiseman et al., 2003), (Rizzieri, 2016).

Treatment in Rituximab-Refractory Follicular NHL

Ibritumomab tiuxetan has shown significant efficacy in treating rituximab-refractory follicular NHL. It targets the same antigen as rituximab but has been successful in patients who did not respond adequately to rituximab treatment, suggesting its utility in challenging cases of follicular NHL (Witzig et al., 2002).

Dosimetry and Pharmacokinetics

The pharmacokinetics and dosimetry of ibritumomab tiuxetan have been extensively studied, indicating its safety for treating NHL with a fixed, weight-adjusted dosing schedule. These studies have helped in establishing the appropriate dosage and distribution of ibritumomab tiuxetan, ensuring its efficacy and minimizing toxicity (Wiseman et al., 2003).

Impact on Treatment Practices

The introduction of ibritumomab tiuxetan has expanded the role of nuclear medicine in cancer care. It has altered treatment practices for NHL, providing a novel approach that combines targeted immunotherapy with radiation therapy, thus offering a new therapeutic avenue for patients with B-cell NHL (Wagner et al., 2002), (Jurczak et al., 2007).

Mécanisme D'action

The Fab segment of the antibody targets the CD20 epitope on B-cells, allowing the radioactive yttrium to destroy the cell via production of beta particles .

Safety and Hazards

Life-threatening reactions may occur during the injection or within 24 hours afterward. Serious and sometimes fatal infections or skin reactions may occur during treatment with ibritumomab, and up to 4 months afterward . Because 90Y is a pure β-emitter, the requisite safety precautions are not overly burdensome for health care workers or for patients and their families .

Orientations Futures

Promising research is being done to utilize radioimmunotherapy earlier in the treatment algorithm for lymphoma, including as initial, consolidation, and salvage therapies . The commercial success of second-generation radiopharmaceuticals in oncology has re-ignited interest in this modality, resulting in a surge of dealmaking and increased venture financing for companies in the field .

Relevant Papers The paper “90Y-Ibritumomab Therapy in Refractory Non-Hodgkin’s Lymphoma: Observations from 111In-Ibritumomab Pretreatment Imaging” provides observations from clinical experience with 90Y-Ibritumomab in the management of NHL . Another paper “Administration Guidelines for Radioimmunotherapy of Non-Hodgkin’s Lymphoma” discusses the guidelines for the administration of 90Y-Ibritumomab tiuxetan .

Propriétés

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]-3-[4-(methylcarbamoylamino)phenyl]propyl]-[2-[bis(carboxymethyl)amino]propyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O11/c1-15(28(11-20(32)33)12-21(34)35)8-27(10-19(30)31)9-18(29(13-22(36)37)14-23(38)39)7-16-3-5-17(6-4-16)26-24(40)25-2/h3-6,15,18H,7-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39)(H2,25,26,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQWWZBSTRGEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(CC1=CC=C(C=C1)NC(=O)NC)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibritumomab

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibritumomab
Reactant of Route 2
Ibritumomab
Reactant of Route 3
Ibritumomab
Reactant of Route 4
Ibritumomab
Reactant of Route 5
Ibritumomab
Reactant of Route 6
Ibritumomab

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.